Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named methyl 5-methyl-4-[(6-phenanthridinyl)methoxy]hexanoate , reflecting its esterified hexanoic acid backbone with a methyl substituent at position 5 and a 6-phenanthridinylmethoxy group at position 4. The phenanthridine component consists of a tricyclic aromatic system fused with a nitrogen heteroatom, while the methoxy linker bridges the phenanthridine to the hexanoate chain.
A CAS Registry search for this specific compound yielded no results in the provided databases, suggesting it may represent a novel or less-documented synthetic target. Related structures, such as 6-bromophenanthridine (CAS 17613-40-0) and hexanoic acid (CAS 142-62-1), provide foundational data for extrapolation.
Molecular Formula and Weight Determination
The molecular formula was derived as C22H23NO3 , calculated by combining the components:
- Hexanoic acid methyl ester backbone : C7H12O2
- 5-methyl substituent : +C1H3
- 6-Phenanthridinylmethoxy group : C14H11NO
| Component | Contribution to Formula |
|---|---|
| Hexanoic acid methyl ester | C7H12O2 |
| 5-Methyl substituent | +C1H3 |
| 6-Phenanthridinylmethoxy | +C14H11NO |
| Total | C22H23NO3 |
The molecular weight is 349.43 g/mol , computed as:
$$
(22 \times 12.01) + (23 \times 1.01) + (14.01) + (3 \times 16.00) = 349.43 \, \text{g/mol}
$$
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Hypothetical 1H NMR peaks were predicted based on analogous structures:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenanthridine aromatic protons | 7.2–8.8 | Multiplet | 8H |
| OCH3 (ester) | 3.65 | Singlet | 3H |
| OCH2 (methoxy linker) | 4.42 | Singlet | 2H |
| CH(CH3) (position 5) | 1.12 | Doublet | 3H |
| Aliphatic chain protons | 1.2–2.4 | Multiplet | 6H |
The 13C NMR would feature signals for the ester carbonyl (~170 ppm), aromatic carbons (110–150 ppm), and aliphatic chain carbons (20–40 ppm).
Fourier-Transform Infrared (FTIR) Spectral Features
Key absorption bands include:
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| Ester C=O stretch | 1740 |
| Aromatic C=C stretch | 1600, 1450 |
| Ether C-O stretch | 1250 |
| CH3 deformation | 1375 |
Mass Spectrometric Fragmentation Patterns
The hypothetical electron ionization (EI) mass spectrum would exhibit:
| m/z | Fragment Ion |
|---|---|
| 349 | Molecular ion [M]+- |
| 318 | Loss of OCH3 ([M−31]+) |
| 231 | Phenanthridinylmethoxy ion |
| 179 | Phenanthridine base peak |
Properties
CAS No. |
146174-73-4 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 5-methyl-4-(phenanthridin-6-ylmethoxy)hexanoate |
InChI |
InChI=1S/C22H25NO3/c1-15(2)21(12-13-22(24)25-3)26-14-20-18-10-5-4-8-16(18)17-9-6-7-11-19(17)23-20/h4-11,15,21H,12-14H2,1-3H3 |
InChI Key |
NDWXUWCRKQQKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)OC)OCC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Approach A: Alkylation of the Hydroxyl Group
- Activation of Phenanthridinylmethyl Halide :
- Prepare 6-(bromomethyl)phenanthridine via bromination of phenanthridine derivatives.
- Substitution Reaction :
- React the methyl ester intermediate (5-methylhexanoic acid methyl ester) with the brominated phenanthridine under basic conditions (e.g., NaH or K₂CO₃).
| Step | Reagents | Conditions | Key Considerations |
|---|---|---|---|
| Activation | 6-(Bromomethyl)phenanthridine | DMF, 60–80°C, 12–24 hours | Ensure anhydrous conditions to prevent side reactions |
| Substitution | K₂CO₃, DMF | Room temperature, 4–6 hours | Monitor for competing elimination pathways |
Approach B: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (using DIAD and PPh₃) can facilitate ether bond formation.
| Reagents | Conditions | Advantages |
|---|---|---|
| DIAD, PPh₃, THF | 0°C → room temperature, 12 hours | High stereochemical control for sensitive substrates |
Purification and Characterization
Post-synthesis purification typically involves:
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm esterification and substitution patterns.
- GC-MS : Validate purity and molecular weight (expected m/z ≈ 275–300, depending on substituents).
Challenges and Optimization Strategies
- Steric Hindrance : The 5-methyl group may impede nucleophilic attack. Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Side Reactions :
- Elimination : Minimize by using mild bases and low temperatures.
- Oxidation : Protect sensitive groups (e.g., phenanthridine) under inert atmospheres.
Summary of Plausible Synthetic Routes
| Route | Key Steps | References |
|---|---|---|
| Esterification → Alkylation | Methyl ester formation → bromomethylphenanthridine coupling | |
| Mitsunobu Reaction | Direct etherification of hydroxyl group | General methods |
| Continuous Esterification | Sulfuric acid-catalyzed methanolysis |
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenanthridinylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticonvulsant Properties
One of the significant applications of hexanoic acid derivatives is in the synthesis of anticonvulsant medications. The compound serves as an intermediate in the synthesis of (S)-pregabalin, a well-known drug used for treating epilepsy and neuropathic pain. Pregabalin is effective in managing conditions such as fibromyalgia, anxiety disorders, and certain types of chronic pain . The synthesis process involves the conversion of hexanoic acid derivatives into enantiomerically pure compounds that exhibit high biological activity.
1.2 Synthesis of γ-Amino Acids
Hexanoic acid derivatives are also utilized in synthesizing γ-amino acids, which are crucial for developing various pharmaceutical agents. Research has shown that hexanoic acid can be transformed into different amino acids through specific synthetic pathways, enhancing the efficiency and yield of these processes .
Material Science Applications
2.1 Polymer Production
Hexanoic acid esters have been explored for their potential in polymer chemistry, particularly in producing biodegradable polymers. These polymers are gaining attention due to their environmental benefits over traditional petroleum-based plastics. The unique properties of hexanoic acid esters allow for the modification of polymer characteristics, such as flexibility and thermal stability, making them suitable for various applications including packaging and medical devices .
2.2 Coatings and Adhesives
The compound's chemical structure lends itself to use in formulating coatings and adhesives with enhanced performance characteristics. Hexanoic acid derivatives can improve adhesion properties and resistance to environmental factors like moisture and temperature fluctuations, making them ideal for industrial applications .
Pregabalin Synthesis
A notable case study involves the synthesis of (S)-pregabalin from hexanoic acid derivatives. Researchers developed a cost-effective and environmentally friendly method to produce (S)-3-cyano-5-methyl-hexanoic acid ethyl ester using lipase-catalyzed resolution techniques. This method not only increased the yield but also maintained high optical purity (98-99%) of the final product . Such advancements demonstrate the compound's significance in pharmaceutical synthesis.
Biodegradable Polymer Development
In another study, researchers investigated the use of hexanoic acid derivatives in creating biodegradable polymers. The results indicated that incorporating these compounds into polymer matrices significantly improved biodegradability without compromising mechanical properties. This research highlights the potential environmental benefits of using hexanoic acid derivatives in material science applications .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of Pregabalin | Anticonvulsant properties; pain management |
| Material Science | Biodegradable Polymers | Environmental benefits; improved properties |
| Coatings & Adhesives | Enhanced adhesion | Improved resistance to moisture and temperature |
Mechanism of Action
The mechanism of action of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenanthridinylmethoxy group is known to interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Hexanoic Acid Esters
Physicochemical Properties
- Volatility: The bulky phenanthridine group in the target compound reduces volatility compared to simpler esters (e.g., methyl or ethyl hexanoate).
- Solubility : Increased lipophilicity due to aromatic substituents may limit aqueous solubility, favoring organic solvents.
- Stability : Phenanthridine’s aromaticity could enhance thermal stability but may sensitize the ester to photodegradation.
Biological Activity
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
Hexanoic acid derivatives are known for their diverse biological activities. The specific structure of 5-methyl-4-(6-phenanthridinylmethoxy)-methyl ester suggests potential interactions with biological targets due to the presence of both aliphatic and aromatic components.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to hexanoic acid derivatives. For instance, a study demonstrated that bioactive compounds from microbial sources exhibited significant anticancer activity against prostate cancer cell lines. The purification process yielded compounds with molecular weights below 1 kDa, showing promising results in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Source | Activity |
|---|---|---|
| Kinetin-9-ribose | Microbial extract | Anticancer |
| Embinin | Microbial extract | Anticancer |
| Hexanoic acid derivatives | Synthetic | Potential anticancer |
2. Antimicrobial Activity
Hexanoic acid and its esters have been reported to possess antimicrobial properties. A study indicated that various hexanoic acid derivatives displayed activity against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial membranes .
Table 2: Antimicrobial Spectrum of Hexanoic Acid Derivatives
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | High |
| Salmonella typhimurium | Moderate |
3. Antioxidant Activity
The antioxidant capacity of hexanoic acid derivatives has also been studied extensively. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, the DPPH radical scavenging assay showed significant antioxidant activity for related compounds .
Table 3: Antioxidant Activity Measurements
| Compound | IC50 (mM) |
|---|---|
| Vanillyl hexanoate | 1.71 |
| BHT (Butylated Hydroxytoluene) | 0.47 |
| Hexanoic acid derivative | TBD |
Case Studies
Case Study 1: Anticancer Efficacy in Prostate Cancer
In vitro studies involving hexanoic acid derivatives demonstrated a marked reduction in the viability of prostate cancer cells. The compounds were tested at varying concentrations, revealing a dose-dependent response in cell proliferation inhibition .
Case Study 2: Antimicrobial Properties Against Biofilm Formation
A separate study focused on the efficacy of hexanoic acid in preventing biofilm formation by Staphylococcus aureus. The results indicated that at sub-inhibitory concentrations, hexanoic acid significantly reduced biofilm biomass, suggesting its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
